REACTION_CXSMILES
|
C[N:2]([CH:4]=[O:5])C.[NH2:6][C:7]1[CH:16]=[CH:15][C:10](C(OC)=O)=[CH:9][C:8]=1[Cl:17].C(N)=O.C[O-].[Na+]>CC(O)C>[NH2:6][C:7]1[CH:16]=[CH:15][C:10]([C:4]([NH2:2])=[O:5])=[CH:9][C:8]=1[Cl:17] |f:3.4|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CN(C)C=O
|
Name
|
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
NC1=C(C=C(C(=O)OC)C=C1)Cl
|
Name
|
|
Quantity
|
728 mg
|
Type
|
reactant
|
Smiles
|
C(=O)N
|
Name
|
sodium methoxide
|
Quantity
|
204 mg
|
Type
|
reactant
|
Smiles
|
C[O-].[Na+]
|
Name
|
|
Quantity
|
60 mL
|
Type
|
solvent
|
Smiles
|
CC(C)O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
stirred overnight at room temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
evaporated off the solvent
|
Type
|
CUSTOM
|
Details
|
The resultant crude oil was purified on a silica column
|
Type
|
WASH
|
Details
|
eluted with DCM:MeOH:NH4OH (95:5:0.5 to 9:1:0.1)
|
Type
|
CUSTOM
|
Details
|
Recovered the desired product 17-2
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |